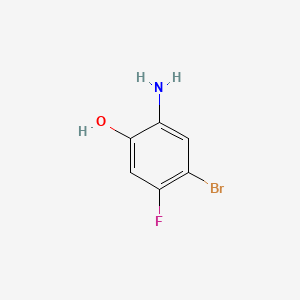

2-Amino-4-bromo-5-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQHWQPZDBGSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653397 | |

| Record name | 2-Amino-4-bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016234-89-1 | |

| Record name | 2-Amino-4-bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromo-5-fluorophenol: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Phenols in Medicinal Chemistry

In the landscape of modern drug discovery, halogenated aromatic compounds serve as indispensable building blocks for the synthesis of complex molecular architectures with tailored biological activities. Among these, 2-Amino-4-bromo-5-fluorophenol stands out as a strategically functionalized scaffold. Its unique arrangement of an amino group, a bromine atom, and a fluorine atom on a phenolic ring offers a versatile platform for the development of novel therapeutics, particularly in the realm of targeted cancer therapies. The interplay of these functional groups modulates the electronic properties, metabolic stability, and binding interactions of derivative molecules, making this compound a subject of significant interest for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the properties, synthesis, safety, and applications of this compound, grounded in authoritative sources and practical insights.

Physicochemical and Structural Properties

This compound, with the CAS number 1016234-89-1 , is a substituted aromatic compound whose physicochemical properties are pivotal to its utility in organic synthesis.[1][2] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1016234-89-1 | [1][2] |

| Molecular Formula | C₆H₅BrFNO | [1][2] |

| Molecular Weight | 206.01 g/mol | [1][2] |

| Physical Form | Powder or crystals; Dark brown solid | |

| Boiling Point (Predicted) | 288.7 ± 40.0 °C | [2] |

| pKa (Predicted) | 8.21 ± 0.23 | |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis of this compound: A Plausible Synthetic Route

While a direct, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be constructed from established chemical transformations of its precursors. The most logical pathway involves the nitration of a suitable bromofluorophenol followed by the reduction of the nitro group.

A key precursor for this synthesis is 4-bromo-5-fluoro-2-nitrophenol. The synthesis of this compound can be achieved via the reduction of this nitro-intermediate.

Experimental Protocol: Reduction of 4-Bromo-5-fluoro-2-nitrophenol

This protocol is adapted from a general procedure for the reduction of a nitro group on a similarly substituted phenolic ring.

Materials:

-

4-Bromo-5-fluoro-2-nitrophenol

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium chloride solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-5-fluoro-2-nitrophenol in ethanol.

-

Heat the solution to reflux.

-

Prepare a suspension of sodium dithionite in water.

-

Slowly add the sodium dithionite suspension to the refluxing ethanolic solution of the nitrophenol.

-

Continue to reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any inorganic salts that have precipitated.

-

Partially concentrate the filtrate under reduced pressure to remove a significant portion of the ethanol.

-

Add a saturated aqueous solution of sodium chloride to the remaining aqueous solution and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not widely available, a predicted analysis based on its structure and data from analogous compounds is provided.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, as well as the protons of the amino and hydroxyl groups.

-

Aromatic Protons: Two signals are expected in the aromatic region (typically 6.0-7.5 ppm).

-

One doublet for the proton at the C6 position, with coupling to the fluorine atom.

-

One doublet for the proton at the C3 position, with coupling to the fluorine atom.

-

-

Amino (-NH₂) Protons: A broad singlet is expected, with a chemical shift that can vary depending on the concentration and solvent.

-

Hydroxyl (-OH) Proton: A broad singlet is also expected for the phenolic proton, the chemical shift of which is also solvent and concentration-dependent.

A patent describing the synthesis of this compound provides the following experimental ¹H-NMR data (400 MHz, DMSO-d6): δ: 4.65 (br s, 2H, NH₂), 6.60 (d, J = 11.3 Hz, 1H ArH), 6.76 (d, J = 7.8 Hz, 1H, ArH), 9.80 (br s, 1H, OH).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the attached functional groups:

-

The carbon attached to the hydroxyl group (C1) is expected to be in the range of 140-155 ppm.

-

The carbon attached to the amino group (C2) will be shifted upfield due to the electron-donating nature of the amine.

-

The carbon attached to the bromine atom (C4) will be shifted downfield.

-

The carbon attached to the fluorine atom (C5) will show a large C-F coupling constant.

-

The remaining two aromatic carbons (C3 and C6) will appear in the typical aromatic region (110-130 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: In the range of 1250-1350 cm⁻¹.

-

C-O Stretch: Around 1200-1260 cm⁻¹.

-

C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.

-

C-Br Stretch: Typically below 1000 cm⁻¹.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is based on available Material Safety Data Sheets (MSDS) for this and structurally similar compounds.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

The strategic placement of reactive and modulating functional groups makes this compound a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for targeted cancer therapy.

Role as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics that interfere with the signaling pathways that control cell growth, proliferation, and survival. The 2-aminophenol core is a common feature in many kinase inhibitors, as the amino and hydroxyl groups can form crucial hydrogen bonding interactions with the hinge region of the kinase active site.

The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The fluorine atom at the 5-position can enhance the metabolic stability of the molecule by blocking potential sites of metabolism. Furthermore, fluorine can modulate the pKa of the phenolic hydroxyl group and engage in favorable interactions with the target protein, potentially increasing binding affinity.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of reactive and modulating groups provides a robust platform for the synthesis of novel therapeutics, particularly kinase inhibitors. While some of its physicochemical properties are not yet fully characterized in the public domain, a strong foundation of knowledge from related compounds allows for its effective utilization in a research setting. Adherence to appropriate safety protocols is essential when handling this compound. As the demand for targeted and effective therapies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Thermo Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich.

- BenchChem. A Comparative Guide to the NMR Spectral Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol.

- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0061116).

- SpectraBase. 2-Amino-1-(4-bromo-2-fluoro-phenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile - Optional[1H NMR] - Spectrum.

- ACD/Labs.

- ResearchG

Sources

A Technical Guide to 2-Amino-4-bromo-5-fluorophenol: Physicochemical Properties, Analytical Characterization, and Synthetic Utility

Abstract: This document provides an in-depth technical overview of 2-Amino-4-bromo-5-fluorophenol (CAS No: 1016234-89-1), a halogenated aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries. As a versatile synthetic building block, its unique substitution pattern—featuring amino, hydroxyl, bromo, and fluoro groups—offers multiple reactive sites for the construction of complex molecular architectures. This guide synthesizes available data on its core physicochemical properties, predicted spectral characteristics, and chemical reactivity. Furthermore, it presents a validated, step-by-step protocol for purity determination via High-Performance Liquid Chromatography (HPLC) and outlines critical safety and handling procedures. This paper is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding of this important intermediate.

Compound Identification and Molecular Structure

Unambiguous identification is the cornerstone of chemical research and development. This compound is registered under CAS Number 1016234-89-1.[1][2] Its molecular structure and key identifiers are summarized below. The strategic placement of electron-withdrawing halogens and electron-donating amino and hydroxyl groups creates a unique electronic and steric profile, which dictates its reactivity.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in both reaction and formulation settings. The data below, compiled from various chemical databases, provides a quantitative overview of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1016234-89-1 | Sigma-Aldrich[2] |

| Molecular Formula | C₆H₅BrFNO | PubChem[1] |

| Molecular Weight | 206.01 g/mol | PubChem[1], Biosynth[3] |

| Physical Form | Powder or crystals; solid | Sigma-Aldrich[2][4] |

| Boiling Point | 288.7 °C (Predicted) | Biosynth[3] |

| Computed LogP | 1.7 | PubChem[1] |

| Purity | Typically ≥96-98% | Sigma-Aldrich[2], National Analytical Corp.[5] |

| Storage | Sealed in dry, room temperature conditions | Sigma-Aldrich[2] |

Expert Insights: The computed LogP value of 1.7 suggests moderate lipophilicity, indicating that the compound will likely be soluble in a range of polar organic solvents such as alcohols, ethyl acetate, and acetone, with limited solubility in water. The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group makes the compound amphoteric. The pKa values are not experimentally determined in the available literature, but can be estimated based on substituted phenols and anilines; the phenolic pKa is expected to be lower than that of phenol (~10) due to the electron-withdrawing effects of the halogens, while the pKa of the anilinium conjugate acid is expected to be lower than that of aniline (~4.6).[6]

Spectroscopic and Analytical Profile

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for quality control and structural confirmation during synthesis.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm). One proton will appear as a doublet due to coupling with the adjacent fluorine atom (³JHF), while the other will appear as a doublet due to coupling with the same fluorine atom (⁴JHF). The amino (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbon atoms directly bonded to fluorine and bromine will show characteristic shifts and couplings (large ¹JCF coupling).

3.2 Infrared (IR) Spectroscopy The IR spectrum provides a functional group fingerprint. Key expected absorption bands include:

-

3500-3300 cm⁻¹: Two distinct, sharp to medium peaks for the N-H stretching of the primary amine.

-

3400-3200 cm⁻¹: A broad O-H stretching band for the phenolic hydroxyl group.

-

1620-1580 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

1300-1200 cm⁻¹: C-N and C-O stretching bands.

-

1250-1150 cm⁻¹: A strong C-F stretching band.

-

700-500 cm⁻¹: A C-Br stretching band in the fingerprint region.

3.3 Mass Spectrometry (MS) Mass spectrometry is definitive for molecular weight confirmation.

-

Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion, [C₆H₅BrFNO]⁺, separated by two mass units. These peaks, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), will have a nearly 1:1 intensity ratio, which is a hallmark signature for a monobrominated compound.[7] The monoisotopic mass is 204.954 Da.[1][8]

Chemical Properties and Reactivity

This compound is a valuable synthetic intermediate due to its multiple, orthogonally reactive functional groups.[9]

-

Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, diazotization (to form diazonium salts, which are versatile intermediates), and condensation reactions.

-

Hydroxyl Group: The phenolic hydroxyl is weakly acidic and can be deprotonated with a base. It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong ortho-, para-directing effects of the -OH and -NH₂ groups. However, the steric bulk and deactivating nature of the halogens will influence the regioselectivity of such reactions. The bromine atom can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.

This compound serves as a key starting material for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncology.[9]

Experimental Protocol: HPLC Purity Determination

To ensure the quality and consistency of synthetic intermediates, a robust analytical method for purity assessment is essential.[10] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The following protocol is a validated starting point for the analysis of this compound.

Objective: To determine the purity of this compound by area percent using reversed-phase HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis detector (e.g., PDA or DAD).[10]

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile and water.

-

Formic acid or trifluoroacetic acid (for mobile phase modification).

-

This compound sample and reference standard.

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions over 2 minutes, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or determined by UV scan)

-

Injection Volume: 10 µL

Methodology:

-

Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.

-

System Suitability: Inject the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are ≥ 2000.[10]

-

Analysis: Inject the sample solution in duplicate.

-

Calculation: Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Sources

- 1. This compound | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1016234-89-1 [sigmaaldrich.com]

- 3. This compound | 1016234-89-1 | RQB23489 [biosynth.com]

- 4. This compound | 1016234-89-1 [sigmaaldrich.com]

- 5. This compound 96% - Cas No: 1016234-89-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-bromo-5-fluorophenol

Executive Summary

2-Amino-4-bromo-5-fluorophenol is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and fluoro groups, makes it a valuable scaffold for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of fluorine, in particular, can enhance metabolic stability and binding affinity in drug candidates.[1][2] This guide provides an in-depth, technically-grounded overview of a robust and logical two-step synthesis pathway for this compound, designed for researchers and drug development professionals. The pathway proceeds via the nitration of a commercially available precursor followed by the selective reduction of the nitro group. This document elucidates the mechanistic rationale behind each step, provides detailed experimental protocols, and emphasizes safety and characterization to ensure scientific integrity and reproducibility.

Introduction

Chemical Profile of the Target Compound

-

IUPAC Name: this compound

-

CAS Number: 1016234-89-1

-

Molecular Formula: C₆H₅BrFNO[3]

-

Molecular Weight: 206.01 g/mol

-

Appearance: Typically a powder or crystalline solid

This molecule serves as a critical building block, offering multiple reaction sites for further chemical modification.

Significance in Drug Development

Halogenated phenols and anilines are foundational structures in a multitude of pharmaceuticals.[4] The specific arrangement of functional groups in this compound makes it an attractive starting point for constructing targeted therapies, such as kinase inhibitors, where precise molecular recognition is paramount. The strategic placement of the amino and hydroxyl groups allows for the formation of key hydrogen bonds with biological targets, while the halogen atoms can modulate the compound's electronic properties and bioavailability.[1]

Rationale for the Selected Synthetic Pathway

The chosen synthetic route is predicated on efficiency, high yield, and the use of readily available starting materials. The pathway is designed in two primary stages:

-

Electrophilic Aromatic Substitution: Introduction of a nitro group onto a 4-bromo-3-fluorophenol backbone. This leverages the powerful directing effects of the existing substituents to achieve high regioselectivity.

-

Chemoselective Reduction: Conversion of the nitro group to the target amine functionality. This is a well-established and high-yielding transformation that preserves the other functional groups on the aromatic ring.

This approach avoids complex multi-step procedures or the use of expensive, specialized reagents, making it suitable for both laboratory-scale synthesis and potential scale-up.

Proposed Synthesis Pathway: A Two-Step Approach

The overall transformation from the starting material, 4-Bromo-3-fluorophenol, to the final product, this compound, is outlined below. The process hinges on the initial formation of the key intermediate, 4-Bromo-5-fluoro-2-nitrophenol.

Caption: Overall two-step synthesis workflow.

Step 1: Electrophilic Nitration of 4-Bromo-3-fluorophenol

Mechanistic Insights: Achieving Regioselectivity

The success of this initial step lies in controlling the position of the incoming nitro group on a polysubstituted benzene ring. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric and sulfuric acids. The regiochemical outcome is dictated by the cumulative directing effects of the substituents already present:

-

Hydroxyl (-OH): A powerful activating, ortho, para-directing group.

-

Fluorine (-F): A deactivating, ortho, para-directing group.

-

Bromine (-Br): A deactivating, ortho, para-directing group.

The hydroxyl group's activating effect is dominant. It strongly directs electrophilic attack to the positions ortho to it (C2 and C6). The para position (C4) is blocked by bromine. Of the two ortho positions, C2 is sterically less hindered and is electronically favored, leading to the desired product, 4-Bromo-5-fluoro-2-nitrophenol, with high selectivity.

Caption: Key chemical structures in the synthesis pathway.

Detailed Experimental Protocol: Nitration

-

Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Reagent Charging: To the flask, add 4-Bromo-3-fluorophenol (1.0 eq). Dissolve it in a suitable solvent such as chloroform or dichloromethane.[5]

-

Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3.0-5.0 eq) at a temperature below 10°C.

-

Reaction Execution: Cool the solution of the starting material to 0-5°C. Begin the dropwise addition of the nitrating mixture, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo. The crude 4-Bromo-5-fluoro-2-nitrophenol can be used directly in the next step or recrystallized if higher purity is required.

Data Summary: Nitration

| Parameter | Value/Description | Source/Rationale |

| Starting Material | 4-Bromo-3-fluorophenol | CAS: 121219-03-2[6] |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Standard nitrating agents[5] |

| Solvent | Chloroform | Inert solvent for this reaction type[5] |

| Temperature | 0-10°C (addition), RT (reaction) | Controls exothermicity, prevents side reactions |

| Reaction Time | 1-3 hours | Typical for nitration of activated phenols |

| Expected Yield | >85% | Based on similar reported procedures |

| Intermediate | 4-Bromo-5-fluoro-2-nitrophenol | CAS: 1016234-87-9 |

Step 2: Reduction of 4-Bromo-5-fluoro-2-nitrophenol

Mechanistic Considerations: Choosing a Reduction Method

The conversion of an aromatic nitro group to an amine is a fundamental transformation. Several methods are available, but the choice depends on the presence of other reducible functional groups and desired reaction conditions.

-

Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile, mild conditions, and high yields. Catalysts like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) are highly effective.[7] The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction. This method is chemoselective and will not affect the aryl halides under standard conditions.

-

Metal/Acid Reduction: Reagents like iron powder in acetic or hydrochloric acid are inexpensive and effective but can require a more strenuous workup to remove metal salts.[4]

-

Sulfite Reduction: Sodium bisulfite or dithionite can also be used for this reduction, often in an aqueous solution.[8]

For this guide, we select catalytic hydrogenation for its superior cleanliness and ease of product isolation.

Detailed Experimental Protocol: Reduction

-

Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle or a flask suitable for balloon hydrogenation), add the intermediate, 4-Bromo-5-fluoro-2-nitrophenol (1.0 eq).

-

Catalyst and Solvent: Add a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF).[7] Add the catalyst, 5-10% Palladium on Carbon (Pd/C), typically at 5-10 mol% loading.

-

Reaction Execution: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (a balloon or a pressurized source, ~50 psi).

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor by TLC for the disappearance of the nitro-intermediate. A similar reduction of 4-bromo-2-nitrophenol was reported to take 11 hours at room temperature.[7]

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Purification: Remove the Pd/C catalyst by filtration through a pad of Celite, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ether/hexane).[8]

Data Summary: Reduction

| Parameter | Value/Description | Source/Rationale |

| Starting Material | 4-Bromo-5-fluoro-2-nitrophenol | CAS: 1016234-87-9 |

| Reagents | H₂ (gas), 5-10% Pd/C | Standard for clean, chemoselective reduction[7] |

| Solvent | Ethanol or THF | Common solvents for hydrogenation[7] |

| Temperature | Room Temperature | Mild conditions prevent side reactions |

| Reaction Time | 4-12 hours | Dependent on catalyst activity and H₂ pressure |

| Expected Yield | >95% | Catalytic hydrogenations are typically high-yielding[7] |

| Final Product | This compound | CAS: 1016234-89-1 |

Safety & Handling Precautions

-

Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The nitration reaction is exothermic and can proceed uncontrollably if cooling is inadequate. Always add the nitrating mixture slowly with efficient cooling and stirring. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on Carbon can be pyrophoric, especially when dry and saturated with hydrogen. Always handle the catalyst in an inert atmosphere when possible and filter it under a wet blanket of solvent. Ensure the reaction setup is properly sealed and purged to remove all oxygen before introducing hydrogen.

-

Halogenated Compounds: The starting materials, intermediates, and final product are halogenated organic compounds and should be handled with care. They may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][9] Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion & Future Perspectives

The two-step synthesis pathway detailed in this guide, commencing with the nitration of 4-bromo-3-fluorophenol and concluding with the catalytic reduction of the resulting nitro-intermediate, represents a logical, efficient, and high-yielding method for producing this compound. The rationale for each step is grounded in fundamental principles of organic chemistry, ensuring high regioselectivity and chemoselectivity. By following the detailed protocols and safety precautions, researchers can reliably synthesize this valuable building block for application in pharmaceutical and agrochemical research and development.

References

-

LookChem. Cas 2924-30-3,2,4-Dibromo-3-fluoro-6-nitrophenol. Available at: [Link]

-

PubChem. 2-Bromo-3-chloro-4-fluoro-6-nitrophenol | C6H2BrClFNO3 | CID 52987951. Available at: [Link]

-

PubChem. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854. Available at: [Link]

-

PubChemLite. 2-bromo-3-fluoro-6-nitrophenol (C6H3BrFNO3). Available at: [Link]

- Google Patents.CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

PubChem. 4-Bromo-2-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 17976316. Available at: [Link]

-

PubChemLite. 4-bromo-5-fluoro-2-nitrophenol (C6H3BrFNO3). Available at: [Link]

-

NanoAxis LLC. 4-Bromo-2-fluoro-5-nitrophenol. Available at: [Link]

- Google Patents.US2950325A - Process for making fluorophenols.

-

Oceanchem Group Limited. Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Available at: [Link]

-

ChemUniverse. Request A Quote - 4-BROMO-5-FLUORO-2-NITROPHENOL. Available at: [Link]

- Google Patents.US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

-

PubChem. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153. Available at: [Link]

-

Scirp.org. Aromatic Bromination in Concentrated Nitric Acid. Available at: [Link]

-

Patsnap. The preparation method of 5-fluoro-2-nitrophenol - Eureka. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. 1037364-36-5 Cas No. | 2-Amino-5-bromo-4-fluorophenol | Apollo [store.apolloscientific.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 6. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 8. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

A Technical Guide to 2-Amino-4-bromo-5-fluorophenol: Molecular Structure, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of 2-Amino-4-bromo-5-fluorophenol, a halogenated aromatic compound of significant interest to the pharmaceutical and chemical research sectors. We will delve into its core molecular and physicochemical properties, propose a robust synthetic pathway, and explore its applications as a versatile building block in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is a substituted phenol containing an amine group, a bromine atom, and a fluorine atom. This unique combination of functional groups on a benzene ring imparts a distinct set of chemical properties, making it a highly strategic precursor in organic synthesis.

The core structure consists of a phenol ring activated by electron-donating hydroxyl (-OH) and amino (-NH2) groups, which are positioned ortho to each other. The ring is also substituted with two halogen atoms: a bromine at position 4 and a fluorine at position 5. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and metabolic properties of derivative compounds.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and safety considerations.

| Property | Value | Source |

| CAS Number | 1016234-89-1 | [1][2][3] |

| Molecular Formula | C₆H₅BrFNO | [1][3][4][5] |

| Molecular Weight | 206.01 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)F)O)N | [2][5] |

| Physical Form | Powder or crystals | [1] |

| Boiling Point | 288.7 °C (Predicted) | [5] |

| Hydrogen Bond Donors | 2 | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature | [1] |

Proposed Synthesis and Characterization Protocol

While this compound is commercially available, understanding its synthesis provides insight into impurity profiles and scale-up strategies. A logical and established approach for introducing an amino group ortho to a phenolic hydroxyl group involves a nitration-reduction sequence. Below is a proposed, field-proven workflow for its synthesis from a plausible starting material, 4-bromo-3-fluorophenol.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via nitration of 4-bromo-3-fluorophenol followed by reduction.

Step 1: Nitration of 4-bromo-3-fluorophenol

-

To a stirred solution of concentrated sulfuric acid, cool the flask to 0-5 °C using an ice bath.

-

Slowly add 4-bromo-3-fluorophenol in portions, ensuring the temperature does not exceed 10 °C. The phenol starting material is activated by the hydroxyl group, which directs electrophilic substitution to the ortho and para positions. The para position is blocked by bromine, and the ortho position at C2 is sterically accessible and electronically favored.

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly pouring the mixture over crushed ice. The resulting precipitate, 4-bromo-5-fluoro-2-nitrophenol, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

Step 2: Reduction of 4-bromo-5-fluoro-2-nitrophenol

-

Suspend the crude nitrophenol from Step 1 in a mixture of ethanol and water.

-

Add iron powder followed by the slow addition of concentrated hydrochloric acid. The combination of a metal and acid (e.g., Fe/HCl, Sn/HCl) is a classic and cost-effective method for reducing aromatic nitro groups to amines.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The reaction's endpoint can be determined by a color change (often from yellow to colorless) and confirmed by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it by the careful addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

Step 3: Product Isolation and Purification

-

Filter the mixture to remove the iron salts.

-

Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile scaffold in medicinal chemistry.[6][7] Its functional groups provide multiple reaction handles for building complex molecular architectures, a critical requirement in the design of novel therapeutics.

-

Role of the Bromine Atom: The aryl bromide is a key functional group for engaging in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] This allows for the straightforward introduction of diverse aryl, heteroaryl, or amine moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Impact of the Fluorine Atom: Fluorine substitution is a widely adopted strategy in modern drug design.[8] Incorporating a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[6][9]

-

Utility of the Phenol and Aniline Moieties: The hydroxyl and amino groups are nucleophilic and can be readily functionalized. They also serve as critical hydrogen bond donors and acceptors, which are often essential for molecular recognition and binding to the active sites of enzymes and receptors.

This compound and its related structures are valuable intermediates for synthesizing a range of biologically active molecules, including inhibitors of kinases, carbonic anhydrase, and acetylcholinesterase.[6][7][10]

Caption: Role as a versatile scaffold in synthetic chemistry.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

GHS Hazard Information

| Hazard Code | Description | Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

Accidental contact with skin or eyes should be addressed immediately by flushing with copious amounts of water. If ingested or if irritation persists, seek prompt medical attention.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its molecular weight of 206.01 g/mol and its trifunctionalized aromatic structure provide a robust platform for creating novel compounds with significant therapeutic potential. The interplay of its amine, hydroxyl, bromo, and fluoro substituents offers a rich chemical toolbox for medicinal chemists aiming to optimize the pharmacological profiles of next-generation drug candidates. A thorough understanding of its properties, synthesis, and safe handling is paramount for unlocking its full potential in the research and development landscape.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link][2]

-

Hoffman Fine Chemicals. (n.d.). 2-Amino-5-bromo-4-fluorophenol. Retrieved January 5, 2026, from [Link][4]

-

Ni, N., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link][8]

-

Yasmeen, A., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 13(34), 23875-23907. [Link][9]

Sources

- 1. This compound | 1016234-89-1 [sigmaaldrich.com]

- 2. This compound | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. This compound | 1016234-89-1 | RQB23489 [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. 1037364-36-5 Cas No. | 2-Amino-5-bromo-4-fluorophenol | Apollo [store.apolloscientific.co.uk]

Safety, handling, and MSDS for 2-Amino-4-bromo-5-fluorophenol

An In-Depth Technical Guide to the Safe Handling of 2-Amino-4-bromo-5-fluorophenol

This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for this compound (CAS No. 1016234-89-1), a crucial intermediate in contemporary pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a practical, field-proven framework for risk mitigation and safe laboratory practice. The causality behind each recommendation is explained to foster a deep-seated culture of safety and scientific integrity.

Compound Profile and Core Risk Synopsis

This compound is a substituted aromatic compound whose utility in synthesis is matched by its potential hazards. Before handling, it is imperative to internalize its fundamental properties and the primary risks it presents.

Chemical Identity and Properties

A clear understanding of the compound's basic properties is the foundation of safe handling.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1016234-89-1 | [1] |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| Physical Form | Powder or crystals | |

| Purity | Typically ≥98% | |

| Storage | Sealed in a dry place at room temperature | [2] |

Executive Hazard Summary

From a risk management perspective, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3][4] The compound is classified as harmful and an irritant. All handling procedures must be designed to mitigate these core risks. While comprehensive toxicological data is not available, the existing GHS classifications demand a cautious and well-documented approach.[5]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards of this chemical. The "Warning" signal word indicates a moderate level of hazard.

| Pictogram | GHS Code | Hazard Statement | Source |

| GHS07 | H302: Harmful if swallowed. | ||

| H315: Causes skin irritation. | |||

| H319: Causes serious eye irritation. | |||

| H335: May cause respiratory irritation. | [6] |

The GHS07 pictogram indicates that the substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.

Integrated Risk Management and Handling Protocol

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory. This protocol is designed as a self-validating system to minimize exposure at every step.

The Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions over reliance on PPE. This hierarchy serves as the guiding principle for designing safe experimental workflows.

Caption: Hierarchy of Controls for risk mitigation.

-

Engineering Controls: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[7] The laboratory must be equipped with accessible eyewash stations and safety showers.

-

Administrative Controls: Access to the compound should be restricted to trained personnel. Clear Standard Operating Procedures (SOPs) for handling, storage, and disposal must be established and followed. Work areas should be clearly demarcated. Do not eat, drink, or smoke in areas where the chemical is handled.[3][8]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. It must be selected and used correctly for every task.[9]

| Protection Type | Specific Equipment | Rationale and Standards |

| Eye/Face | Safety glasses with side-shields or chemical goggles. | Essential to prevent eye irritation from airborne powder or splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][9][10] |

| Skin | Chemical-resistant nitrile gloves and a fully buttoned lab coat. | Prevents skin irritation upon contact.[10] Contaminated clothing must be removed immediately and laundered before reuse.[4][11] |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required only if working outside a fume hood or if engineering controls are insufficient to control airborne concentrations.[5][9][10] |

Step-by-Step Safe Handling Workflow

This workflow outlines the critical steps from receipt to disposal, ensuring safety at each stage.

Caption: Step-by-step laboratory handling workflow.

-

Receiving: Upon receipt, inspect the container for any signs of damage or leaks. Ensure the label matches the order.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[11] It must be stored away from incompatible materials, particularly strong oxidizing agents.[3][12] The storage area should be locked.[3][11]

-

Handling: Always handle this substance within a chemical fume hood to avoid inhaling dust.[7] Wear the appropriate PPE as detailed in Section 3.2. Avoid all personal contact.[13]

-

Weighing and Transfer: When weighing, use a spatula and handle the powder gently to minimize dust formation.[11] Use non-sparking tools to prevent ignition sources.[11]

-

Disposal: All waste material should be collected in a suitable, sealed container and disposed of through a licensed waste disposal company, in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[11][13]

Emergency Response Procedures

In the event of an accidental exposure or spill, a rapid and correct response is critical to minimizing harm.

Emergency Response Decision Tree

Caption: Decision tree for emergency response actions.

First-Aid Protocols

Immediate and appropriate first aid can significantly reduce the severity of an injury.[14]

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops or persists.[11][14] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][11] |

Accidental Release and Firefighting

-

Spill Cleanup: For small spills, use dry cleanup procedures to avoid generating dust.[13] Sweep or vacuum the material and place it into a sealed, labeled container for disposal.[15] Wash the spill area with water afterwards, preventing runoff from entering drains.[13] For large spills, evacuate the area and contact emergency services.[4]

-

Firefighting: This material is not considered a significant fire risk.[13] In the event of a fire in the surrounding area, use an extinguishing medium suitable for the primary fire source (e.g., dry chemical, carbon dioxide, water spray).[11][13] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, as the compound may emit corrosive or toxic fumes upon combustion.[3][13]

Toxicological and Ecological Profile

-

Toxicology: Specific toxicological data for this compound is limited.[5] The GHS classifications are based on data from structurally similar compounds and predictive models. It is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[6] Long-term effects and carcinogenicity have not been determined. As a matter of scientific prudence, all chemical products should be treated with the recognition of "having unknown hazards and toxicity".[6]

-

Ecotoxicity: There is no specific data available on the ecological effects of this compound.[5] To prevent environmental contamination, it should not be allowed to enter soil, drains, or waterways.[11]

References

-

This compound | C6H5BrFNO | CID 38372299. PubChem, National Center for Biotechnology Information. [Link]

-

2-Amino-4-bromo-3-chloro-5-fluorophenol | C6H4BrClFNO | CID 170170737. PubChem, National Center for Biotechnology Information. [Link]

-

CAS 1037364-36-5 | 2-Amino-5-bromo-4-fluorophenol. Hoffman Fine Chemicals. [Link]

-

2-Amino-4-fluorophenol | C6H6FNO | CID 2735917. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1016234-89-1 [sigmaaldrich.cn]

- 3. fishersci.com [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2-Amino-4-bromo-5-fluorophenol: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, halogenated aromatic compounds serve as pivotal building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into a molecular scaffold can profoundly influence its physicochemical properties, metabolic stability, and biological activity.[1][2] 2-Amino-4-bromo-5-fluorophenol is a trifunctional aromatic compound that holds significant promise as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. Its unique substitution pattern—featuring an amino group, a bromine atom, and a fluorine atom on a phenol ring—offers multiple avenues for chemical modification, making it a valuable precursor for creating diverse libraries of bioactive molecules.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, expected spectroscopic characteristics, and its potential applications in drug development, drawing insights from structurally related compounds.

Chemical Identity and Synonyms

The cornerstone of any chemical investigation is a precise understanding of the molecule's identity. The nomenclature and identifiers for this compound are crucial for accurate documentation and sourcing.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1016234-89-1 | [3] |

| Molecular Formula | C₆H₅BrFNO | [3] |

| Molecular Weight | 206.01 g/mol | [3] |

| Synonyms | 5-Bromo-4-fluoro-2-hydroxyaniline | [3] |

| Phenol, 2-amino-4-bromo-5-fluoro- | [3] |

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-5-fluoro-2-nitrophenol (Intermediate)

This step involves the electrophilic bromination of 4-fluoro-2-nitrophenol. The nitro and hydroxyl groups are ortho-, para-directing, and the fluorine is also an ortho-, para-director. The most activated and sterically accessible position for bromination is ortho to the hydroxyl group and meta to the nitro group.

-

Materials: 4-Fluoro-2-nitrophenol, N-Bromosuccinimide (NBS) or Bromine (Br₂), a suitable solvent (e.g., Dichloromethane or Acetic Acid), and a catalyst if necessary (e.g., Iron(III) bromide for Br₂).

-

Procedure:

-

Dissolve 4-fluoro-2-nitrophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a stoichiometric amount of the brominating agent (NBS or a solution of Br₂ in the same solvent).

-

Allow the reaction to stir at a low temperature and then gradually warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if Br₂ was used.

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-bromo-5-fluoro-2-nitrophenol.

-

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group in 4-bromo-5-fluoro-2-nitrophenol to an amino group. Several methods are effective for this transformation.

-

Materials: 4-Bromo-5-fluoro-2-nitrophenol, a reducing agent (e.g., Iron powder in acidic medium like HCl/ethanol, or catalytic hydrogenation with H₂ over Palladium on carbon), and a suitable solvent (e.g., Ethanol, Ethyl Acetate).

-

Procedure (using Fe/HCl):

-

Suspend 4-bromo-5-fluoro-2-nitrophenol and iron powder in a mixture of ethanol and water in a round-bottom flask.

-

Heat the mixture to reflux and add a catalytic amount of concentrated hydrochloric acid.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound. A similar reduction of 2-nitro-4-bromophenol has been reported to yield 4-bromo-2-aminophenol.[4]

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the amino, hydroxyl, bromo, and fluoro substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by distinct absorption bands corresponding to the functional groups present in the molecule.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-N stretch: Around 1250-1350 cm⁻¹.

-

C-O stretch: Around 1200-1260 cm⁻¹.

-

C-F stretch: A strong absorption in the region of 1000-1300 cm⁻¹.

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

The true value of a chemical intermediate lies in its potential to be transformed into biologically active molecules. The structural motifs present in this compound make it a highly attractive building block in drug discovery.

As a Versatile Chemical Scaffold

The three distinct functional groups on the aromatic ring allow for a variety of chemical modifications:

-

Amino Group: Can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings, which are common scaffolds in many drugs.[5]

-

Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[6]

-

Phenolic Hydroxyl Group: Can be alkylated or acylated to modulate the compound's properties or to serve as a point of attachment to other molecular fragments.

Rationale for its Use in Drug Design

The incorporation of fluorine and bromine into a drug candidate can offer several advantages:

-

Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[1][2]

-

Bromine: The bromine atom can act as a bioisosteric replacement for a methyl group and can also form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.[7]

Potential Therapeutic Areas

Derivatives of structurally similar compounds have shown promise in various therapeutic areas:

-

Oncology: Halogenated phenols and anilines are key components in many kinase inhibitors used in cancer therapy.[3] For instance, 2-bromo-4-fluorophenol is an intermediate in the synthesis of the EGFR/HER2 inhibitor Afatinib.[6]

-

Antimicrobial Agents: The 2-aminothiazole scaffold, which can be synthesized from related building blocks, is a well-established pharmacophore in the development of antibacterial and antifungal agents.[8]

-

Enzyme Inhibitors: Bromophenol derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase, which is relevant in Alzheimer's disease.[6]

Logical Relationship Diagram for Drug Discovery Applications

Caption: Logical relationships in the application of this compound in drug discovery.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for application in drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of a wide array of complex molecules. While direct experimental data on its synthesis and biological activity are currently limited in public literature, a robust understanding of the chemistry of analogous compounds allows for the confident prediction of its properties and utility. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the importance of such well-designed building blocks in the medicinal chemist's toolbox cannot be overstated.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]

- 5. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 9. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

The Halogen Advantage: A Technical Guide to the Research Applications of Halogenated Phenols

Introduction: Beyond the Basic Phenol

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and biology. However, the strategic introduction of halogen atoms (F, Cl, Br, I) onto the phenolic scaffold dramatically alters its physicochemical properties, unlocking a vast and diverse range of research applications. This guide provides an in-depth exploration of the core principles and practical applications of halogenated phenols, offering insights for researchers in drug discovery, materials science, and environmental science.

The incorporation of halogens modifies the phenol's electron density, acidity, lipophilicity, and metabolic stability. Most notably, it introduces the capacity for halogen bonding , a noncovalent interaction where the electropositive region on a halogen atom (the σ-hole) interacts with a nucleophile.[1][2] This interaction, analogous in many ways to the well-known hydrogen bond, is a critical driver of the enhanced biological activity seen in many halogenated compounds, improving both selectivity and efficacy toward protein active sites.[1][3]

Part 1: Halogenated Phenols in Drug Discovery & Medicinal Chemistry

The tunable nature of halogenated phenols makes them privileged scaffolds in the design of therapeutic agents. Their ability to form specific, directional interactions and modulate key molecular properties is a significant asset in modern drug development.

Enzyme Inhibition and Receptor Modulation

Halogenation is a powerful strategy for enhancing the potency and selectivity of enzyme inhibitors. The introduction of halogens can increase a molecule's hydrophobicity, promoting better binding within nonpolar active sites.[2] More importantly, the ability to form halogen bonds with backbone carbonyls or specific amino acid side chains (e.g., oxygen, nitrogen, or sulfur-containing residues) provides a specific and directional interaction that can significantly improve binding affinity.[2][4][5]

Many drugs leverage halogenated molecules to establish these crucial halogen bonds with their biological targets.[5] This strategy has been successfully employed in the development of inhibitors for various enzyme classes, including kinases, proteases, and phosphatases. The precise geometry of the halogen bond, influenced by the type of halogen and the acceptor atom, allows for fine-tuning of the ligand-protein interaction.[4]

Antimicrobial and Antifungal Agents

The antimicrobial properties of phenols are well-documented, and halogenation can substantially amplify this activity.[6] Halogenated phenols exhibit broad-spectrum activity against a range of pathogens, including multi-drug resistant bacteria and fungi.[7][8] For instance, a recent study identified 2,4,6-triiodophenol (2,4,6-TIP) as a potent agent against Staphylococcus aureus biofilms, a notoriously difficult therapeutic challenge.[7] 2,4,6-TIP was effective at a low minimum inhibitory concentration (MIC) and also disrupted key virulence factors.[7] Brominated phenols have also shown particular promise against resilient pathogens like MRSA.[9]

The mechanism of action often involves the disruption of cellular energy production or interference with key metabolic enzymes.[10] The increased lipophilicity of halogenated phenols facilitates their passage through microbial cell membranes, enhancing their intracellular concentration and efficacy.

| Compound | Target Organism | Noted Activity |

| 2,4,6-Triiodophenol (2,4,6-TIP) | Staphylococcus aureus, Vibrio parahaemolyticus, Candida albicans | Potent biofilm inhibition, reduction of virulence factors.[7] |

| Pentabromophenol (PBP) | Methicillin-resistant S. aureus (MRSA) | Superior antimicrobial and antibiofilm efficacy.[9] |

| Halogenated Thymol Derivatives | Various Bacteria | Enhanced antimicrobial activity compared to the parent compound.[11] |

Part 2: Applications in Chemical Synthesis and Materials Science

Beyond their biological roles, halogenated phenols are versatile building blocks and functional molecules in their own right.

Intermediates in Organic Synthesis

The halogen atoms on a phenolic ring serve as versatile synthetic handles, enabling a wide array of chemical transformations. They are excellent substrates for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures.[12][13] This reactivity allows for the site-selective functionalization of the phenol, providing a pathway to diverse derivatives.[14] The ability to control the regiochemistry of these reactions is crucial for building complex molecules, including new π-conjugated systems and advanced materials.[12]

The following workflow illustrates a general approach for using a halogenated phenol as a building block in a Suzuki cross-coupling reaction.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Polymer Science and Flame Retardants

The reactivity of halogenated phenols makes them suitable as monomers for the synthesis of high-performance polymers. For example, certain alkenyl-dihalophenols can be polymerized to form hard, clear materials useful in coating compositions.[15]

Furthermore, highly halogenated phenols, particularly brominated derivatives like pentabromophenol, have been extensively used as flame retardants.[16] These compounds interfere with the combustion process in the gas phase, quenching the radical chain reactions that sustain a fire. However, due to environmental and health concerns, the use of many of these compounds is now restricted.

Part 3: Environmental Science and Agricultural Applications

The potent biological activity of halogenated phenols has led to their widespread use as biocides, but this efficacy is a double-edged sword, creating significant environmental challenges.

Pesticides, Herbicides, and Wood Preservatives

Historically, halogenated phenols were among the most widely used biocides.[17][18] Pentachlorophenol (PCP), for instance, was extensively used as a wood preservative to protect timber from fungal rot and insects, as well as an herbicide, insecticide, and disinfectant.[17][19][20] Its use has been severely curtailed due to its high toxicity, slow biodegradation, and classification as a probable human carcinogen by the EPA.[17][19] Chronic exposure to PCP can lead to damage to the liver, kidneys, blood, and nervous system.[19][20]

The widespread use of these compounds has resulted in their detection in surface waters, soil, and food products, posing a risk to ecosystems and human health.[10][19]

Environmental Fate and Bioremediation Research

The persistence of halogenated phenols in the environment has spurred significant research into remediation strategies. Since these compounds are often toxic and resistant to natural degradation, innovative methods are required for their removal from contaminated soil and water.[21]

Bioremediation, which uses microorganisms to break down pollutants, is a promising approach.[21][22] Research is focused on identifying and engineering bacteria and fungi that possess the enzymatic machinery to degrade these compounds.[21] Another advanced technique involves photocatalytically induced enzymatic processes, where UV light activates a catalyst (like TiO2) which in turn activates an immobilized enzyme (like horseradish peroxidase) to break down the pollutants.[16][23] Such systems have shown success in transforming highly toxic compounds like PCP and PBP into less harmful substances.[16][23]

Part 4: Key Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2,6-dimethylphenol

This protocol describes a standard electrophilic bromination of a phenol.

Materials:

-

2,6-Dimethylphenol

-

Dichloromethane (DCM)

-

N-Bromosuccinimide (NBS)

-

Stir plate and stir bar

-

Round-bottom flask

-

Ice bath

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 2,6-dimethylphenol in anhydrous DCM in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0 °C.

-

Addition of Brominating Agent: Add 1.05 equivalents of NBS to the solution portion-wise over 15 minutes, ensuring the temperature remains at 0 °C. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 4-bromo-2,6-dimethylphenol.

-

Characterization: Confirm the structure and purity of the product using NMR spectroscopy and Mass Spectrometry.

Protocol 2: Assay for Enzymatic Inhibition

This protocol provides a general framework for assessing the inhibitory potential of a halogenated phenol against a model enzyme (e.g., a kinase) using a colorimetric or fluorometric assay.

Caption: Workflow for a typical enzyme inhibition assay.

Future Outlook

The potential of halogenated phenols is far from exhausted. Future research will likely focus on several key areas:

-

Catalysis: Developing more efficient and selective methods for the synthesis and functionalization of halogenated phenols.[24][25]

-

Drug Design: A deeper, quantitative understanding of halogen bonding will allow for more rational, computer-aided design of highly specific and potent drugs.[1][3]

-

Biocatalysis: Harnessing enzymes for the synthesis and modification of halogenated phenols, offering greener and more selective chemical processes.[11]

-

Bioremediation: Discovering and engineering novel microbial pathways for the complete mineralization of persistent halogenated phenolic pollutants.[21]